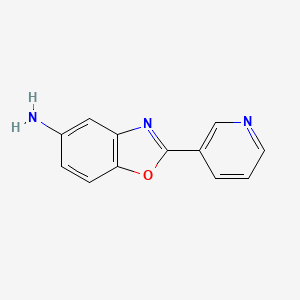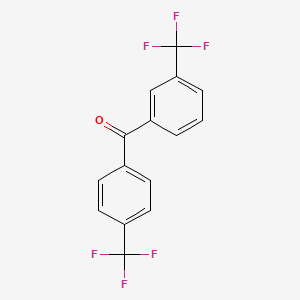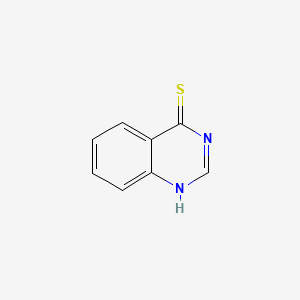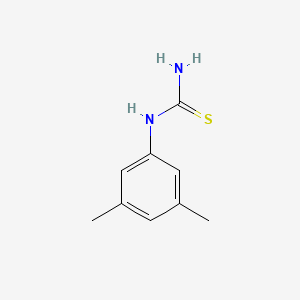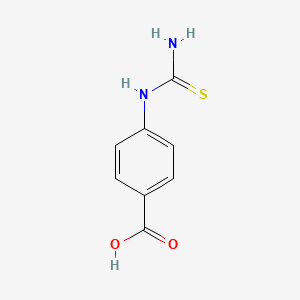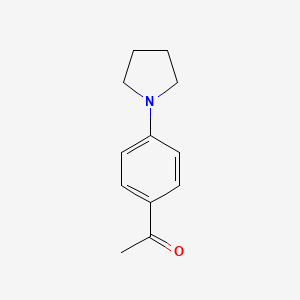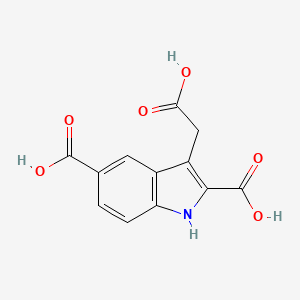
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxymethyl derivatives are often used in various applications due to their unique properties. For instance, carboxymethyl cellulose (CMC) is a derivative of cellulose where the carboxymethyl groups (-CH2-COOH) are bonded to hydroxyl groups of the cellulose backbone .
Synthesis Analysis
The synthesis of carboxymethyl derivatives often involves the reaction of cellulose with chloroacetic acid . The process of carboxymethylation lowers the thermal stability of the cellulose .
Molecular Structure Analysis
The molecular structure of carboxymethyl derivatives consists of a cellulose backbone made up of glucopyranose monomers and their hydroxyl groups bound to carboxymethyl groups .
Chemical Reactions Analysis
Carboxymethyl derivatives, when heated in concentrated sulfuric acid, will yield formaldehyde . Also, the crosslinking of carboxymethyl cellulose with polycarboxylic acids such as citric acid and fumaric acid has been studied .
Physical And Chemical Properties Analysis
Carboxymethyl derivatives are known for their high viscosity, hydrophilicity, and biocompatibility . The thermal stability of carboxymethyl cellulose can be increased with crosslinking agents .
Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
Indole derivatives, including 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, are central to various synthetic pathways due to their presence in numerous bioactive compounds. The classification of indole syntheses offers a comprehensive framework for understanding the strategic approaches to creating indole nuclei, which are pivotal in organic chemistry and drug development (Taber & Tirunahari, 2011).
Hepatic Protection by Indole Derivatives
Indole-3-Carbinol (I3C) and its derivatives showcase protective effects against chronic liver injuries through their anti-oxidant, anti-fibrosis, and immunomodulatory actions. These findings highlight the therapeutic potential of indole derivatives in treating liver diseases (Wang et al., 2016).
Microbial Catabolism of Indole Compounds
The microbial breakdown of indole derivatives, such as indole-3-acetic acid, reveals how bacteria utilize these compounds, potentially affecting plant growth and development. This area of research opens avenues for agricultural applications, including the use of indole-degrading bacteria for plant health (Laird et al., 2020).
Biocatalyst Inhibition and Carboxylic Acids
The inhibitory effects of carboxylic acids on microbial biocatalysts underline the challenges and opportunities in fermentative production processes. Understanding these mechanisms is crucial for the development of more robust microbial strains for biotechnology applications (Jarboe et al., 2013).
Wirkmechanismus
- Binding to Cellular Surfaces : 3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid likely binds to cell surfaces due to its anionic charge. Glucopyranose subunits within the compound may interact with glucose receptors (e.g., GLUT-1) on corneal epithelial cells .
- Retention Time : Its viscous and mucoadhesive properties allow prolonged retention time on the ocular surface, making it effective for treating dry eye symptoms and ocular surface staining .
Mode of Action
Result of Action
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c14-9(15)4-7-6-3-5(11(16)17)1-2-8(6)13-10(7)12(18)19/h1-3,13H,4H2,(H,14,15)(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOZBYKVIVFYCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=C(N2)C(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822477 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)
![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)



![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)
![Methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1300815.png)

